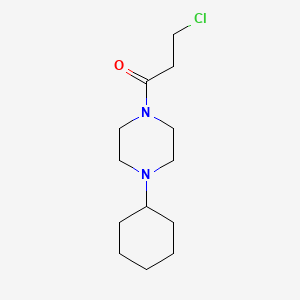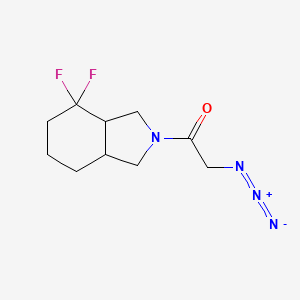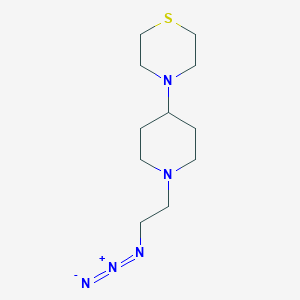
4-(1-(2-Azidoethyl)piperidin-4-yl)thiomorpholine
Vue d'ensemble
Description
“4-(1-(2-Azidoethyl)piperidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C11H21N5S . It is a versatile material used in scientific research, and its unique structure allows for various applications, including drug development and chemical synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(1-(2-Azidoethyl)piperidin-4-yl)thiomorpholine” consists of a piperidine ring attached to a thiomorpholine group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Corrosion Inhibition
- Thiomorpholine derivatives, including compounds similar to 4-(1-(2-Azidoethyl)piperidin-4-yl)thiomorpholine, have been investigated for their corrosion inhibitive properties. For instance, thiomorpholin-4-ylmethyl-phosphonic acid demonstrated significant inhibition efficiency in sodium chloride solutions, indicating potential applications in material protection and engineering (Amar et al., 2006).
Antimicrobial and Antitubercular Activity
- Thiomorpholine and related compounds have shown promising results in antimicrobial and antitubercular research. Specifically, certain thiomorpholine derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis (Marvadi et al., 2019).
Synthesis and Characterization of Novel Compounds
- Research has focused on the synthesis and characterization of novel compounds involving thiomorpholine structures. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various fields, including drug discovery and material science (Frota et al., 2009).
Biological and Pharmacological Research
- Thiomorpholine derivatives have been synthesized and assessed for various biological activities, such as antimicrobial, antitubercular, and potential chemotherapeutic applications. This includes exploring their binding affinities and interactions with biological targets, which can lead to the development of new drugs and treatments (Al-Mutairi et al., 2021).
Propriétés
IUPAC Name |
4-[1-(2-azidoethyl)piperidin-4-yl]thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c12-14-13-3-6-15-4-1-11(2-5-15)16-7-9-17-10-8-16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBSIAFQXPFQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-Azidoethyl)piperidin-4-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



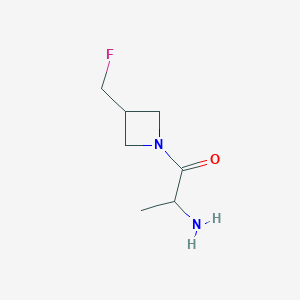
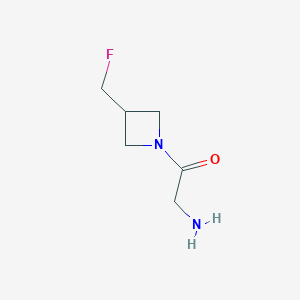
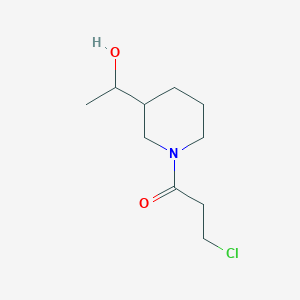
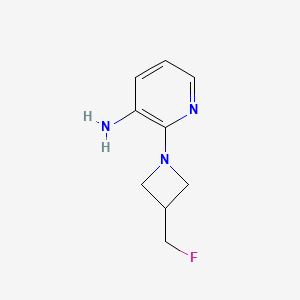


![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
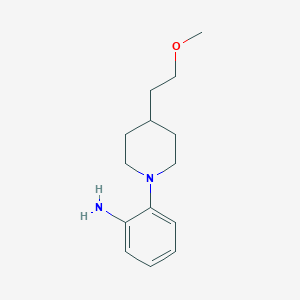
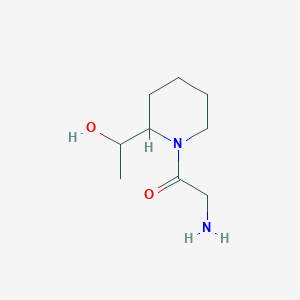

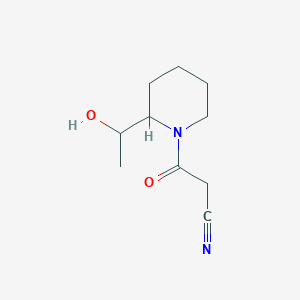
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
